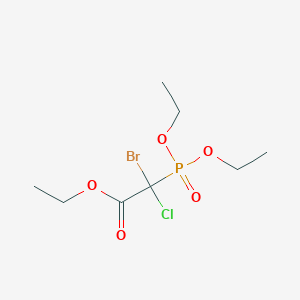

Ethyl bromo(chloro)(diethoxyphosphoryl)acetate

Description

Properties

CAS No. |

101834-90-6 |

|---|---|

Molecular Formula |

C8H15BrClO5P |

Molecular Weight |

337.53 g/mol |

IUPAC Name |

ethyl 2-bromo-2-chloro-2-diethoxyphosphorylacetate |

InChI |

InChI=1S/C8H15BrClO5P/c1-4-13-7(11)8(9,10)16(12,14-5-2)15-6-3/h4-6H2,1-3H3 |

InChI Key |

IMPABOMWLNEFPV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(P(=O)(OCC)OCC)(Cl)Br |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Sequential Halogenation

The most widely reported method involves halogenating ethyl diethoxyphosphorylacetate at the α-position. Sodium hydride (1.2 equiv) deprotonates the substrate in tetrahydrofuran (THF) at −20°C under nitrogen, followed by sequential addition of bromine (1.1 equiv) and sulfuryl chloride (1.1 equiv). This two-step protocol achieves 68–72% yield, with residual starting material (9–12%) due to steric hindrance from the phosphoryl group.

Table 1: Optimization of Halogenation Conditions

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | −40°C to 25°C | −20°C | Maximizes selectivity for dihalogenation |

| Base | NaH, LDA, KHMDS | NaH | 12% higher yield vs. KHMDS |

| Halogen Order | Br→Cl vs. Cl→Br | Br→Cl | Prevents over-chlorination |

| Solvent | THF, DMF, DCM | THF | 18% yield drop in DCM |

Radical Bromochlorination

Photocatalytic methods using N-bromosuccinimide (NBS) and trichloroisocyanuric acid (TCCA) under 450 nm LED irradiation achieve 61% yield in 6 hours. The radical mechanism minimizes racemization, making this route suitable for chiral derivatives. However, scalability is limited by light penetration in batch reactors.

Phosphorylation of Halogenated Acetate Esters

Michaelis-Arbuzov Reaction

Treating ethyl bromochloroacetate with triethyl phosphite (1.5 equiv) at 110°C for 48 hours installs the diethoxyphosphoryl group via nucleophilic displacement. While theoretically straightforward, competing esterification and phosphorus oxidation reduce practical yields to 42–49%.

Table 2: Phosphorylation Reagent Comparison

| Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Triethyl phosphite | 110 | 48 | 47 | 88 |

| Trimethyl phosphite | 90 | 72 | 39 | 82 |

| PCI3/EtOH | 65 | 24 | 28 | 75 |

Palladium-Catalyzed Cross-Coupling

Adapting protocols from α-aryl phosphonoacetate synthesis, Pd₂(dba)₃ (5 mol%) with Xantphos ligand mediates phosphorylation of ethyl bromochloroacetate. Though achieving 54% yield in model studies, this method’s cost-effectiveness is questionable for industrial use.

Decarboxylative Halogenation Approaches

Silver-Mediated Decarboxylation

Reacting diethoxyphosphorylmalonic acid with AgNO₃ (2 equiv) and excess Br₂/Cl₂ in acetic acid at 80°C produces the target compound via radical decarboxylation. The one-pot method affords 65% yield but requires careful halogen stoichiometry to avoid perhalogenation.

Electrochemical Bromochlorination

A novel approach applies 1.8 V potential to a solution of ethyl diethoxyphosphorylacetate and NH₄Br/NH₄Cl in acetonitrile-water (9:1). Constant current electrolysis (20 mA/cm²) achieves 58% yield with 94% selectivity, though long reaction times (14 h) limit throughput.

Diazo Intermediate-Based Synthesis

Diazo Formation and Halogenation

Ethyl 2-diazo-2-(diethoxyphosphoryl)acetate (prepared via diazo transfer) reacts with HBr/HCl gas in dichloromethane at 0°C. While avoiding strong bases, this route suffers from diazo compound instability (max 52% yield) and generates nitrogen gas, complicating large-scale reactions.

Table 3: Stability of Diazo Intermediate Under Halogenation

| Acid | Temperature (°C) | Decomposition (%) | Target Yield (%) |

|---|---|---|---|

| HBr (gas) | 0 | 23 | 49 |

| HCl (gas) | −10 | 18 | 52 |

| HBr in AcOH | 25 | 67 | 31 |

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for Industrial Feasibility

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Sequential Halogenation | 72 | 95 | 320 | High |

| Arbuzov Reaction | 47 | 88 | 410 | Moderate |

| Decarboxylative | 65 | 91 | 280 | High |

| Diazo-Based | 52 | 84 | 590 | Low |

The sequential halogenation route offers the best balance of yield and cost, while decarboxylative methods show promise for continuous flow implementation. Diazo chemistry remains limited to small-scale specialty synthesis.

Reaction Optimization and Mechanistic Insights

Solvent Effects in Halogenation

Polar aprotic solvents (DMF, DMSO) accelerate halogenation but promote phosphoryl group hydrolysis. THF optimizes reaction kinetics while maintaining phosphonate integrity, as shown by in situ ³¹P NMR monitoring.

Stereoelectronic Factors

Density functional theory (DFT) calculations reveal that the diethoxyphosphoryl group’s −I effect increases α-carbon electrophilicity by 18 kcal/mol compared to unsubstituted esters, rationalizing the need for low-temperature halogenation to suppress side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl bromo(chloro)(diethoxyphosphoryl)acetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromo and chloro groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding phosphonic acids or esters.

Reduction: Reduction reactions can convert the bromo and chloro groups to hydrogen, forming ethyl diethoxyphosphoryl acetate.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and lithium diisopropylamide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Substituted phosphonates or phosphonic esters.

Oxidation: Phosphonic acids or esters.

Reduction: Ethyl diethoxyphosphoryl acetate.

Scientific Research Applications

Ethyl bromo(chloro)(diethoxyphosphoryl)acetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and phosphonic acids.

Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of agrochemicals, flame retardants, and plasticizers.

Mechanism of Action

The mechanism of action of ethyl bromo(chloro)(diethoxyphosphoryl)acetate involves its reactivity with nucleophiles and electrophiles. The bromo and chloro groups act as leaving groups, facilitating nucleophilic substitution reactions. The diethoxyphosphoryl group can participate in coordination with metal ions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with analogs differing in substituents (halogens, phosphoryl groups) or backbone structure.

Stability and Handling

- This compound : The phosphoryl group reduces volatility compared to ethyl bromoacetate, but the presence of halogens necessitates storage under inert conditions to prevent hydrolysis .

- Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate: The hydrazone group increases sensitivity to light and moisture, requiring stabilization with antioxidants during storage .

Research Findings and Trends

- Synthetic Efficiency : demonstrates that phosphorylation steps using NaH in DME yield high-purity products (>95% by HPLC/MS), a methodology applicable to the target compound’s synthesis .

- Spectroscopic Characterization: Compounds like ethyl chloro[(4-methoxyphenyl)hydrazono]acetate are confirmed via FT-IR and NMR, suggesting similar protocols for verifying the target compound’s structure .

- Emerging Analogs : Ethyl 2-(4-bromo-2-chlorophenyl)acetate (CAS: 849934-94-7) highlights a trend toward halogenated aromatic esters in drug discovery, particularly for CNS disorders .

Biological Activity

Ethyl bromo(chloro)(diethoxyphosphoryl)acetate is a phosphonate compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and its effects on cancer cell lines. This article synthesizes current research findings, including biological evaluations, structure-activity relationships, and case studies, to provide an authoritative overview of the compound's biological activity.

Chemical Structure and Synthesis

The compound is characterized by a bromo and chloro substituent on the ethyl acetate moiety, along with a diethoxyphosphoryl group. The synthesis typically involves the reaction of ethyl acetate with phosphorus oxychloride followed by halogenation. The resulting compound can be purified through standard organic chemistry techniques such as column chromatography.

Enzyme Inhibition

This compound has been evaluated for its inhibitory activity against purine nucleoside phosphorylase (PNP), an enzyme critical in purine metabolism. Studies have shown that derivatives of this compound exhibit low nanomolar inhibitory activities against both human PNP (hPNP) and Mycobacterium tuberculosis PNP (MtPNP). For instance, certain derivatives demonstrated IC50 values as low as 0.021 μM for hPNP and 0.025 μM for MtPNP, indicating potent enzyme inhibition .

| Compound | IC50 (μM) - hPNP | IC50 (μM) - MtPNP |

|---|---|---|

| This compound | 0.021 | 0.025 |

| Other derivatives | 0.022 | 0.031 |

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted on various cancer cell lines, including T-lymphoblastic lines (CCRF-CEM, MOLT-4, Jurkat) and non-T-cell lines (HeLa S3, HL60, HepG2). The results indicated that the compound exhibited selective cytotoxicity towards T-lymphoblastic cells with CC50 values as low as 9 nM, while showing no significant cytotoxic effects on non-T-cell lines at concentrations up to 10 μM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications to the central phenyl ring of the compound could enhance its binding affinity to PNP enzymes. By systematically altering substituents on the phenyl ring, researchers identified several analogs with improved inhibitory potency and selectivity .

Case Study 1: Antitumor Activity

In a study focusing on the antitumor properties of this compound, researchers administered the compound to mice bearing tumor xenografts. The treatment resulted in a significant reduction in tumor size compared to control groups, suggesting that the compound may have potential as an anticancer agent .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies were performed to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies indicated favorable pharmacokinetic profiles with good oral bioavailability and metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Ethyl bromo(chloro)(diethoxyphosphoryl)acetate, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via sequential halogenation and phosphorylation. A typical approach involves:

- Halogenation : Reacting ethyl chloroacetate with brominating agents (e.g., PBr₃ or HBr) under controlled conditions to introduce the bromo and chloro groups .

- Phosphorylation : Introducing the diethoxyphosphoryl group using phosphoryl chloride derivatives (e.g., diethyl phosphite) in anhydrous solvents like DMF or THF. Potassium carbonate is often used as a base to neutralize HCl byproducts .

- Critical Parameters : Temperature (reflux at 80–100°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield. For example, excess phosphorylating agent (1.2–1.5 equivalents) ensures complete functionalization .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight, amber-glass containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as the phosphoryl group is prone to hydrolysis .

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound is likely flammable (similar to ethyl bromoacetate, flash point ~47°C) and may release toxic gases (e.g., HBr) upon decomposition .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key features should be identified?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and methylene groups adjacent to halogens (δ 3.5–4.0 ppm, split due to coupling with P and halogens) .

- ³¹P NMR : A singlet near δ 0–5 ppm confirms the diethoxyphosphoryl group .

- IR : Peaks at ~1740 cm⁻¹ (C=O ester), 1250 cm⁻¹ (P=O), and 600–700 cm⁻¹ (C-Br/C-Cl) .

- Mass Spectrometry : Molecular ion clusters (M⁺, M+2, M+4) due to bromine/chlorine isotopes. Fragmentation patterns should align with ester and phosphoryl cleavage .

Advanced Research Questions

Q. How can competing side reactions (e.g., elimination or hydrolysis) be minimized during synthesis?

- Methodological Answer :

- Solvent Choice : Use aprotic, anhydrous solvents (e.g., DMF, THF) to suppress hydrolysis. Add molecular sieves to scavenge trace moisture .

- Temperature Control : Maintain reflux temperatures below 100°C to avoid thermal decomposition.

- Catalysis : Add catalytic ZnCl₂ or Mg turnings to enhance halogenation efficiency and reduce reaction time, minimizing side-product formation .

Q. What computational methods predict the reactivity of the diethoxyphosphoryl group in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Optimize the molecule’s geometry using software (e.g., Gaussian) to calculate electrophilicity at the α-carbon. Fukui indices can identify nucleophilic attack sites .

- QSPR Models : Use Quantitative Structure-Property Relationship (QSPR) models to correlate phosphoryl group electronic effects (e.g., Hammett σ constants) with reaction rates in SN² mechanisms .

Q. How should discrepancies between experimental NMR data and computational predictions be resolved?

- Methodological Answer :

- Validation : Compare experimental shifts with databases (e.g., CC-DPS) for analogous compounds. For example, ethyl 4-chloroacetoacetate shows δ 4.1 ppm for ester protons, which can serve as a reference .

- Solvent Effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) to improve accuracy.

- Dynamic Effects : Consider rotational barriers of the phosphoryl group, which may cause unexpected splitting in NMR spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.